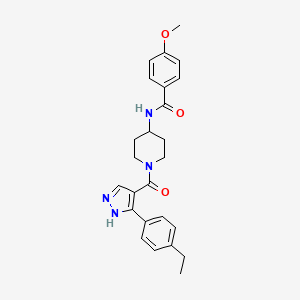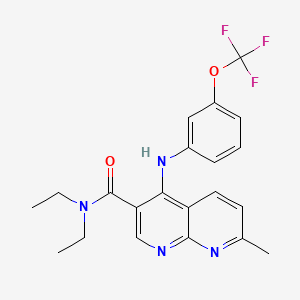
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP belongs to the pyrimidine class of compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, this compound has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, this compound has been found to possess antibacterial and antiviral activities.
実験室実験の利点と制限
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple procedures. In addition, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound also has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for the study of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride. One area of research is the development of more stable analogs of this compound that can be used in experiments. Another area of research is the study of the potential use of this compound in the treatment of autoimmune diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with piperidine-3-carboxaldehyde in the presence of sodium methoxide. The resulting compound is then treated with hydrochloric acid to obtain this compound in the form of a white crystalline powder.
科学的研究の応用
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antibacterial, and antiviral activities. In addition, this compound has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-(methoxymethyl)-4-piperidin-3-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-15-8-11-13-6-4-10(14-11)9-3-2-5-12-7-9;;/h4,6,9,12H,2-3,5,7-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFORHJKCPOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)


![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)
![8-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2516583.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)
![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)